![molecular formula C8H8BrN3 B1358433 6-溴-2,7-二甲基-3H-咪唑并[4,5-b]吡啶 CAS No. 954238-09-6](/img/structure/B1358433.png)

6-溴-2,7-二甲基-3H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

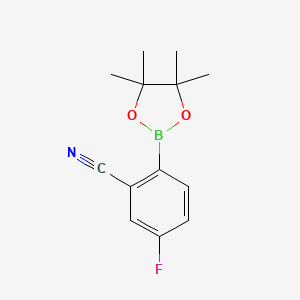

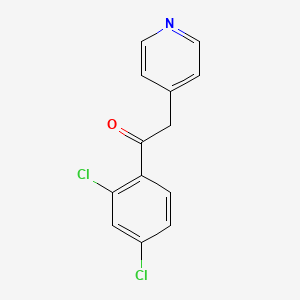

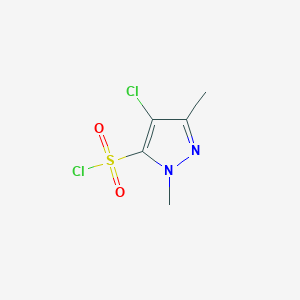

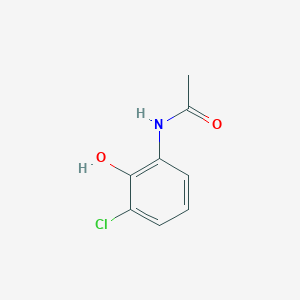

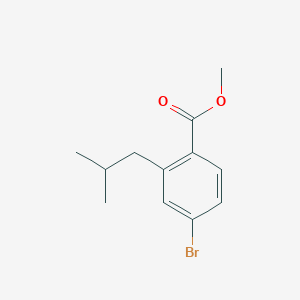

“6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 954238-09-6 . It has a molecular weight of 226.08 and its IUPAC name is the same as the common name .

Synthesis Analysis

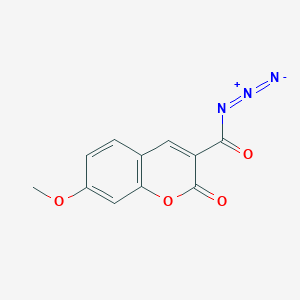

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . Another approach proposes the formation of an imidazoline intermediate, which exists in equilibrium with its protonated form in the presence of acid .Molecular Structure Analysis

The molecular structure of “6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .科学研究应用

缓蚀

6-溴-2,7-二甲基-3H-咪唑并[4,5-b]吡啶衍生物已对其抑制低碳钢腐蚀的性能进行了评估。这些衍生物表现出高抑制效率,作为混合型缓蚀剂,得到了包括动电位极化、电化学阻抗谱和扫描电子显微镜在内的各种技术的支持。密度泛函理论和分子动力学模拟证实了这些发现 (Saady et al., 2021).

抗癌和抗菌活性

新型 6-溴-2-(取代)-3H-咪唑并[4,5-b]吡啶衍生物的合成显示出有希望的抗菌和抗真菌活性。一些化合物对乳腺癌细胞系表现出显着的抗癌活性,表明咪唑并[4,5-b]吡啶部分作为开发抗癌和抗菌剂的模板的潜力 (Shelke et al., 2017).

分子结构分析

已经使用单晶 X 射线衍射等技术对 6-溴-2,7-二甲基-3H-咪唑并[4,5-b]吡啶衍生物的分子结构进行了研究。这些研究侧重于固态的分子几何构型,并探讨了分子间相互作用,如氢键和 π-π 相互作用,这对于理解该化合物的性质至关重要 (Rodi et al., 2013).

缓蚀和吸附研究

已经进一步研究了 6-溴-咪唑并[4,5-b]吡啶衍生物对酸性介质中低碳钢腐蚀的吸附和抑制作用。这些研究结合了实验技术和量子化学计算,表明了高缓蚀效率并提供了对吸附过程的见解 (Saady et al., 2020).

作用机制

Target of Action

The primary target of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is Pro87 , a protein involved in the binding site . This compound forms a π–π bond with Pro87, stabilizing it in the binding site .

Mode of Action

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine interacts with its target, Pro87, through the formation of a sticky π–π bond . This interaction stabilizes Pro87 in the binding site, facilitating further biochemical reactions . In addition, this compound can form an extra hydrogen bond with Arg144 .

Biochemical Pathways

The interaction with pro87 suggests that it may influence pathways involving this protein .

Result of Action

Its interaction with Pro87 and Arg144 suggests it may influence the functions of these proteins, potentially leading to various cellular effects .

安全和危害

The safety information available indicates that this compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P260 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMUKDBYLABGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N=C(N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)